Cas no 273939-94-9 (4-(4-methyl-1,3-thiazol-5-yl)butanoic acid)

4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid is a heterocyclic carboxylic acid featuring a thiazole ring substituted with a methyl group at the 4-position and a butanoic acid side chain at the 5-position. This compound is of interest in medicinal chemistry and organic synthesis due to its versatile reactivity and potential as a building block for biologically active molecules. The thiazole moiety imparts stability and unique electronic properties, while the carboxylic acid group allows for further functionalization via amidation, esterification, or other derivatization reactions. Its structural features make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically supplied in high purity for research and industrial use.
4-(4-methyl-1,3-thiazol-5-yl)butanoic acid structure
273939-94-9 structure
Product Name:4-(4-methyl-1,3-thiazol-5-yl)butanoic acid
CAS No:273939-94-9
MF:C8H11NO2S
MW:185.24344086647
CID:5914281
PubChem ID:62071521
Update Time:2025-05-23

4-(4-methyl-1,3-thiazol-5-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid
    • 4-(4-Methylthiazol-5-yl)butanoic acid
    • AKOS011349796
    • 273939-94-9
    • CS-0345949
    • EN300-1845422
    • SCHEMBL7779172
    • 5-Thiazolebutanoic acid, 4-methyl-
    • Inchi: 1S/C8H11NO2S/c1-6-7(12-5-9-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11)
    • InChI Key: SHXIJGWHZJTRGI-UHFFFAOYSA-N
    • SMILES: S1C(CCCC(O)=O)=C(C)N=C1

Computed Properties

  • Exact Mass: 185.05104977g/mol
  • Monoisotopic Mass: 185.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 78.4Ų

Experimental Properties

  • Density: 1.244±0.06 g/cm3(Predicted)
  • Boiling Point: 337.5±27.0 °C(Predicted)
  • pka: 4.68±0.10(Predicted)

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Additional information on 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid

4-(4-Methyl-1,3-Thiazol-5-Yl)Butanoic Acid: A Comprehensive Overview

The compound with CAS No 273939-94-9, commonly referred to as 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have garnered substantial attention due to their diverse biological activities and potential applications in drug discovery. The thiazole ring structure is a key feature of this molecule, contributing to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry. For instance, research published in 2023 demonstrated that 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid exhibits promising anti-inflammatory and antioxidant properties. These findings suggest that the compound could be a valuable lead for developing novel therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related conditions.

The synthesis of 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid involves a multi-step process that typically begins with the preparation of the thiazole ring. One common approach is the condensation of an aldehyde or ketone with an amine derivative in the presence of sulfur-containing reagents. The subsequent functionalization of the thiazole ring with a butanoic acid group is achieved through nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more scalable and cost-effective.

In terms of biological activity, 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid has been shown to interact with various cellular pathways. For example, studies have revealed its ability to modulate ion channels and enzyme activities, which are critical for maintaining cellular homeostasis. Additionally, the compound has demonstrated selective cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent. These findings underscore the importance of further research into its mechanism of action and pharmacokinetic properties.

The structural versatility of thiazole derivatives allows for extensive modifications to optimize their bioavailability and efficacy. Researchers have explored various strategies, such as substituent effects and stereochemical modifications, to enhance the compound's pharmacological profile. For instance, introducing electron-withdrawing groups on the thiazole ring has been shown to increase its lipophilicity, thereby improving its ability to cross biological membranes.

From an industrial perspective, 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid holds promise as a building block for constructing more complex molecules. Its ability to undergo a wide range of chemical transformations makes it a valuable intermediate in organic synthesis. Recent advancements in green chemistry have also led to the development of environmentally friendly methods for synthesizing this compound, reducing its ecological footprint.

In conclusion, 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid (CAS No 273939-94-9) is a versatile compound with significant potential in both academic research and industrial applications. Its unique chemical properties and diverse biological activities make it a compelling target for further investigation. As research continues to uncover new insights into its structure-function relationships and therapeutic applications, this compound is poised to play a crucial role in advancing modern medicine.

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